N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE
Description
N-(6-Bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(phenylsulfanyl)propanamide hydrochloride is a structurally complex small molecule characterized by a benzothiazole core substituted with a bromo group, a dimethylamino-propyl chain, and a phenylsulfanyl-propanamide moiety. The hydrochloride salt enhances its solubility, which is critical for pharmacological applications. Benzothiazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The bromo substituent likely enhances electrophilicity and binding affinity, while the dimethylamino group contributes to basicity and membrane permeability. The phenylsulfanyl group may influence redox properties or hydrophobic interactions with biological targets.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenylsulfanylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3OS2.ClH/c1-24(2)12-6-13-25(20(26)11-14-27-17-7-4-3-5-8-17)21-23-18-10-9-16(22)15-19(18)28-21;/h3-5,7-10,15H,6,11-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOJNOKYVCITKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)CCSC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the formation of the benzothiazole ring through the reaction of 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.
Introduction of the Dimethylamino Group:
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a thiol-ene reaction between a phenylthiol and an alkene derivative of the benzothiazole intermediate.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromine atom, leading to the formation of debrominated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Debrominated Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, leading to modulation of their activities.
Pathways Involved: The compound may influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural complexity invites comparisons with other amide- and benzothiazole-containing molecules. Below is a comparative analysis based on functional groups and pharmacological relevance:
Key Observations
Benzothiazole vs. Benzamide Cores :
- The target’s benzothiazole core is electron-deficient compared to benzamide derivatives (), which may enhance interactions with cysteine-rich enzymatic pockets (e.g., kinases) .
- Benzamide derivatives () prioritize directing-group functionality for metal catalysis, whereas the target’s design emphasizes pharmacophore diversity.
Amino and Sulfanyl Groups: The dimethylamino-propyl chain in the target contrasts with the hydroxyureido group in ’s Compound 3. The former increases basicity and solubility, while the latter may stabilize radical scavenging in antioxidant assays . The phenylsulfanyl group in the target could mimic thiol-containing enzyme substrates (e.g., cysteine proteases), unlike the chlorophenyl groups in ’s Compounds 6–10, which prioritize hydrophobic interactions .
Salt Forms and Solubility :
- The hydrochloride salt of the target improves aqueous solubility compared to neutral analogs in , which rely on hydroxyl or chlorophenyl groups for polarity.
Pharmacological Hypotheses
- The target’s bromo-substituted benzothiazole may confer higher selectivity for bromodomain-containing proteins compared to methyl- or chloro-substituted analogs.
- Its phenylsulfanyl group could synergize with the dimethylamino-propyl chain to enhance blood-brain barrier penetration relative to ’s hydroxamic acids.
Biological Activity
N-(6-Bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(phenylsulfanyl)propanamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C15H17BrN2S2
- Molecular Weight : 385.34 g/mol
- CAS Number : 16628-26-5
Structure
The compound features a benzothiazole ring substituted with a bromo group, a dimethylamino propyl chain, and a phenylsulfanyl group. This unique structure contributes to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various physiological processes. The compound may exhibit:
- Antitumor Activity : Preliminary studies suggest that this compound could inhibit tumor cell proliferation through the modulation of signaling pathways related to cancer progression.
- Antimicrobial Properties : The presence of the benzothiazole moiety is known for its antimicrobial effects, potentially making this compound effective against certain bacterial strains.
In Vitro Studies
Research has demonstrated that compounds with similar structures display significant biological activities. For instance:
| Compound | Activity | Reference |
|---|---|---|
| N-(6-bromo-1,3-benzothiazol-2-yl)acetamide | Antitumor | |
| 4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline | Antimicrobial |
These findings indicate that the biological effects of this compound may align with those observed in structurally related compounds.
Anticancer Activity
A study conducted on various benzothiazole derivatives demonstrated that compounds bearing similar substitutions exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of DNA synthesis in cancerous cells.
Antimicrobial Efficacy
In vitro tests have shown that benzothiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The exact mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for this compound?
- Synthesis : Multi-step reactions are typically employed, starting with bromination of benzothiazole derivatives, followed by nucleophilic substitution with 3-(dimethylamino)propylamine. Key reagents include bromine (for bromination), dimethyl sulfate (for alkylation), and solvents like dichloromethane or DMF. Reaction conditions (e.g., 60–80°C, 12–24 hours) must be tightly controlled to maximize yield and purity .
- Characterization :
- Nuclear Magnetic Resonance (NMR) : Confirms proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~550).
- FTIR : Identifies functional groups (e.g., C-Br stretch at 550–600 cm⁻¹) .
Q. How should researchers design experiments to optimize reaction conditions?
- Utilize Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example, a 2³ factorial design can identify interactions between variables. Central Composite Designs (CCD) are recommended for non-linear optimization .
- Example Table :
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 72 |
| Solvent | DCM | DMF | DMF |
| Reaction Time (h) | 12 | 24 | 18 |
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms or predict properties?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers (e.g., Gibbs free energy profiles for bromination steps). Software like Gaussian or ORCA is standard .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMF vs. DCM). Tools like COMSOL Multiphysics integrate AI to refine simulations .
- Virtual Screening : Predict biological activity via docking studies (e.g., binding affinity to kinase targets) using AutoDock Vina .
Q. How to resolve contradictions in experimental data across studies?
- Data Triangulation : Cross-validate results using multiple techniques (e.g., HPLC purity vs. NMR integration).
- Meta-Analysis : Apply statistical models (e.g., random-effects models) to aggregate data from disparate sources, adjusting for variables like catalyst batch or humidity .
- Error Source Identification : Use sensitivity analysis to isolate variables causing discrepancies (e.g., trace moisture in solvents altering reaction kinetics) .
Q. What are the challenges in scaling up synthesis from lab to pilot scale?
- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring (e.g., in-line FTIR to track intermediate formation) .
- Heat and Mass Transfer : Optimize reactor design (e.g., continuous-flow systems for exothermic steps) using computational fluid dynamics (CFD) .
- Table: Lab vs. Pilot Scale Parameters
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 1 g | 1 kg |
| Mixing Efficiency | Magnetic Stirrer | Turbine Impeller |
| Cooling Rate | Ice Bath | Jacketed Reactor |
Methodological Notes
- Avoid Trial-and-Error : Replace with ICReDD’s feedback loop: computational predictions → targeted experiments → data-driven refinement .
- Safety : Adhere to Chemical Hygiene Plans for handling brominated intermediates (e.g., fume hoods, PPE) .
- Data Integrity : Use encrypted electronic lab notebooks (ELNs) for secure, reproducible record-keeping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
